Nitenpyram

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

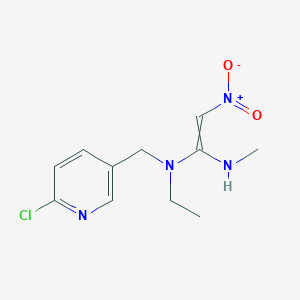

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is a chemical compound that belongs to the class of neonicotinoids. These compounds are known for their insecticidal properties and are widely used in agriculture to protect crops from pests. The compound’s structure includes a chloropyridine ring, which is crucial for its biological activity.

Vorbereitungsmethoden

The synthesis of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves several steps. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine and methylamine in the presence of a nitroethene derivative. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ozonolysis and Atmospheric Degradation

Gas-phase ozone reacts with solid nitenpyram films, producing oxygen-free products and nitrous acid (HONO) :

The reaction mechanism involves Criegee intermediates (CIs) derived from ozonolysis of the nitroenamine group. These intermediates decompose into HONO and cross-react with parent molecules to form high-molecular-weight products (e.g., mass 436) .

Microbial Biodegradation

Bacillus cereus strain DF-1 degrades this compound optimally at pH 7.0 and 30°C, with a degradation efficiency of 98% within 48 hours . Key metabolites identified via GC-MS include:

The degradation pathway involves sequential demethylation, dechlorination, and nitro-group reduction, culminating in mineralization to CO₂ and H₂O .

Enzymatic Metabolism in Insects

Cytochrome P450 enzymes metabolize this compound via two pathways:

-

Hydroxylation : CYP4CE1 introduces hydroxyl groups, forming hydroxy-nitenpyram (t1/2 = 2.1 hours).

-

N-Demethylation : CYP6ER1 removes methyl groups, yielding N-desmethyl this compound .

| Enzyme | Reaction Type | Major Metabolite | Role in Resistance |

|---|---|---|---|

| CYP4CE1 | Hydroxylation | Hydroxy-nitenpyram | Moderate |

| CYP6ER1 | N-Demethylation | N-Desmethyl this compound | High |

These reactions reduce insecticidal efficacy, contributing to resistance in pest populations .

Environmental and Toxicological Implications

-

Hydrophilicity : High water solubility (7.4×103 mg/L) facilitates leaching into aquatic systems .

-

Persistence : Slow degradation in soil (t1/2 = 34–63 days) increases bioaccumulation risk .

-

Toxicity : Metabolites like 6-chloronicotinic acid exhibit lower mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to the parent compound .

This compound’s chemical reactivity underpins its efficacy as an insecticide and environmental challenges. Advances in microbial biodegradation and enzymatic pathway analysis offer promising strategies for mitigating ecological risks. Further research is critical to elucidate unresolved reaction mechanisms, particularly for cytochrome P450-mediated transformations and ozonolysis byproducts.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nitenpyram has been employed in agriculture primarily for pest control. Its effectiveness against a range of pests, including whiteflies, makes it a valuable tool in Integrated Pest Management (IPM) strategies.

Efficacy Against Pests

- Target Pests : this compound is effective against various pests such as aphids, whiteflies, and thrips.

- Mechanism of Action : By binding irreversibly to nicotinic acetylcholine receptors, it disrupts neural signaling, leading to pest mortality.

Environmental Impact

Studies have shown that this compound is less toxic to non-target organisms compared to other neonicotinoids like imidacloprid and clothianidin. For example, a study on Eisenia fetida (earthworms) revealed an LC50 of 4.34 mg/kg soil, indicating lower toxicity than its counterparts . This characteristic supports its use as a more environmentally friendly option within pest management frameworks.

Veterinary Applications

This compound is widely used in veterinary medicine for the treatment of flea infestations in dogs and cats.

Clinical Efficacy

A clinical trial involving 123 cats and 88 dogs demonstrated that this compound provided a rapid reduction in flea populations:

- Flea Mortality : 100% mortality was observed within 24 hours post-treatment.

- Egg Production : There was a significant reduction in flea egg production, with a 97% decrease noted within the first 48 hours .

Behavioral Effects

Behavioral responses such as increased grooming and scratching were observed shortly after administration, indicating immediate relief from flea discomfort .

Biodegradation Studies

Recent research has focused on the biodegradation of this compound, highlighting its environmental persistence and potential for microbial degradation.

Microbial Degradation

A novel bacterial strain capable of utilizing this compound as a sole carbon source was identified. In controlled conditions:

- Approximately 90% of this compound was degraded within eight days when used as the only carbon source .

- The study emphasizes the potential for bioremediation strategies using specific microbial cultures to mitigate pesticide residues in the environment.

Data Tables

Below are tables summarizing key findings related to the applications of this compound:

Case Study 1: Efficacy in Flea Control

In a study assessing the efficacy of this compound against fleas in domestic pets, results indicated rapid action with significant mortality rates observed within hours. The study also monitored behavioral changes post-treatment, noting increased grooming behaviors as pets sought relief from fleas .

Case Study 2: Environmental Impact Assessment

Research conducted on the impact of this compound on soil organisms demonstrated its relatively low toxicity compared to other neonicotinoids. This study supports its use in sustainable agricultural practices while raising awareness about the ecological implications of pesticide use .

Wirkmechanismus

The primary mechanism of action of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with the nicotinic acetylcholine receptor (nAChR) in insects. By binding to this receptor, the compound disrupts neural transmission, leading to paralysis and death of the insect. This selective binding to insect nAChRs makes it an effective insecticide with minimal impact on non-target species.

Vergleich Mit ähnlichen Verbindungen

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine can be compared with other neonicotinoids such as imidacloprid and nitenpyram. While all these compounds share a similar mode of action, N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific structural modifications, which may confer different levels of potency and selectivity. Similar compounds include:

Imidacloprid: Another widely used neonicotinoid with a similar mechanism of action.

This compound: Known for its rapid action against pests, often used in veterinary medicine.

Eigenschaften

Molekularformel |

C11H15ClN4O2 |

|---|---|

Molekulargewicht |

270.71 g/mol |

IUPAC-Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3 |

InChI-Schlüssel |

CFRPSFYHXJZSBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.